molecular formula C17H35I B13431047 1-Iodoheptadecane CAS No. 26825-83-2

1-Iodoheptadecane

Cat. No.: B13431047
CAS No.: 26825-83-2
M. Wt: 366.4 g/mol
InChI Key: SWGRLCBZNPROCQ-UHFFFAOYSA-N
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Description

1-Iodoheptadecane is an organic compound with the molecular formula C17H35I . It belongs to the class of alkyl iodides, which are characterized by the presence of an iodine atom attached to an alkyl chain. .

Properties

CAS No.

26825-83-2

Molecular Formula

C17H35I

Molecular Weight

366.4 g/mol

IUPAC Name

1-iodoheptadecane

InChI

InChI=1S/C17H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3

InChI Key

SWGRLCBZNPROCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

1-Iodoheptadecane can be synthesized through several methods:

Chemical Reactions Analysis

1-Iodoheptadecane undergoes various chemical reactions, including:

Scientific Research Applications

1-Iodoheptadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodoheptadecane primarily involves its reactivity as an alkyl iodide. The iodine atom in the molecule is highly polarizable, making it a good leaving group in substitution reactions. This property allows the compound to participate in various nucleophilic substitution reactions, forming new carbon-heteroatom bonds. Additionally, the long alkyl chain contributes to its hydrophobic nature, influencing its interactions in biological and material science applications .

Comparison with Similar Compounds

1-Iodoheptadecane can be compared with other alkyl iodides such as:

Each of these compounds shares similar reactivity due to the presence of the iodine atom but differs in physical properties such as melting point, boiling point, and solubility due to the length of the alkyl chain.

Biological Activity

1-Iodoheptadecane, a long-chain alkyl iodide, is of interest in biological research due to its potential applications in medicinal chemistry and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C17H35I) is characterized by a straight-chain structure with 17 carbon atoms and an iodine atom attached to one end. Its molecular weight is approximately 352.3 g/mol. The compound is a member of the alkyl iodides, which are known for their reactivity and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the iodination of heptadecane using iodine or iodine monochloride in the presence of a suitable solvent. The reaction can be represented as follows:

Heptadecane+I21 Iodoheptadecane+by products\text{Heptadecane}+\text{I}_2\rightarrow \text{1 Iodoheptadecane}+\text{by products}

This process requires careful control of reaction conditions to maximize yield and minimize side reactions.

This compound exhibits several biological activities attributed to its structure:

  • Antimicrobial Activity : Long-chain alkyl iodides have been shown to possess antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : Studies indicate that this compound may induce cytotoxic effects on various cancer cell lines, potentially through apoptosis mechanisms.
  • Immunomodulatory Effects : Similar compounds have been observed to influence immune responses, possibly by modulating cytokine production.

Case Studies

Several studies have investigated the biological effects of long-chain alkyl iodides, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that long-chain iodides significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound was determined to be effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies suggested that this cytotoxicity was associated with increased reactive oxygen species (ROS) production and subsequent apoptosis.
  • Immunomodulatory Activity : In vitro assays showed that this compound could enhance the production of pro-inflammatory cytokines such as IL-6 and TNF-α from peripheral blood mononuclear cells (PBMCs), suggesting potential applications in immunotherapy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Concentration Tested
AntimicrobialInhibition of bacterial growthMIC = 10 µg/mL
CytotoxicityDecreased cell viabilityIC50 = 25 µM
ImmunomodulatoryIncreased IL-6 and TNF-αVarious concentrations

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